

Physicochemical properties and stereochemistry of 5alpha-Dihydronandrolone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5alpha-Dihydronandrolone*

Cat. No.: *B075115*

[Get Quote](#)

An In-depth Technical Guide to 5 α -Dihydronandrolone: Physicochemical Properties and Stereochemistry

Introduction

5 α -Dihydronandrolone (5 α -DHN) is a naturally occurring anabolic-androgenic steroid (AAS) and a principal metabolite of the synthetic steroid nandrolone (19-nortestosterone).^[1] It is formed through the action of the 5 α -reductase enzyme, a process analogous to the conversion of testosterone to the more potent dihydrotestosterone (DHT).^[1] However, the metabolic outcome for nandrolone is markedly different. Unlike the potentiation seen with testosterone's conversion to DHT, the 5 α -reduction of nandrolone to 5 α -DHN results in a compound with significantly weaker androgenic activity.^[1] This guide provides a comprehensive overview of the physicochemical properties, stereochemistry, biological activity, and key experimental methodologies related to 5 α -DHN for researchers and drug development professionals.

Physicochemical Properties

5 α -Dihydronandrolone is an estrane steroid characterized by the absence of a methyl group at the C-19 position, a feature inherited from its precursor, nandrolone.^[2] Its key physicochemical identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	(5S,8R,9R,10S,13S,14S,17S)-17-Hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one	[1] [3]
Synonyms	DHN, 5 α -DHN, 5 α -dihydro-19-nortestosterone, 5 α -estrane-17 β -ol-3-one	[1] [4]
Molecular Formula	C ₁₈ H ₂₈ O ₂	[1] [5]
Molecular Weight	276.420 g/mol	[1]
CAS Number	1434-85-1	[1] [2]
Canonical SMILES	C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@H]3CCC(=O)C4	[1] [3]
InChI Key	RHVBIEJVJWNXBU-PNOKGRBDSA-N	[2] [5]

Stereochemistry and Conformational Analysis

The stereochemistry of 5 α -DHN is critical to its biological function, particularly its interaction with the androgen receptor. The molecule possesses seven defined stereocenters.[\[5\]](#)

The defining characteristic is the "5 α " configuration. This denotes that the hydrogen atom at carbon-5 is on the opposite side of the steroid nucleus relative to the methyl group at carbon-10. This results in a "trans" fusion of the A and B rings of the steroid, leading to a relatively flat, planar molecular structure.[\[6\]](#) This conformation is a direct result of the stereospecific reduction of the C4-C5 double bond in nandrolone by the 5 α -reductase enzyme.[\[2\]](#)[\[6\]](#) The planarity of the A/B ring junction significantly influences how the ligand fits into the binding pocket of the androgen receptor. While detailed conformational analyses specific to 5 α -DHN are not

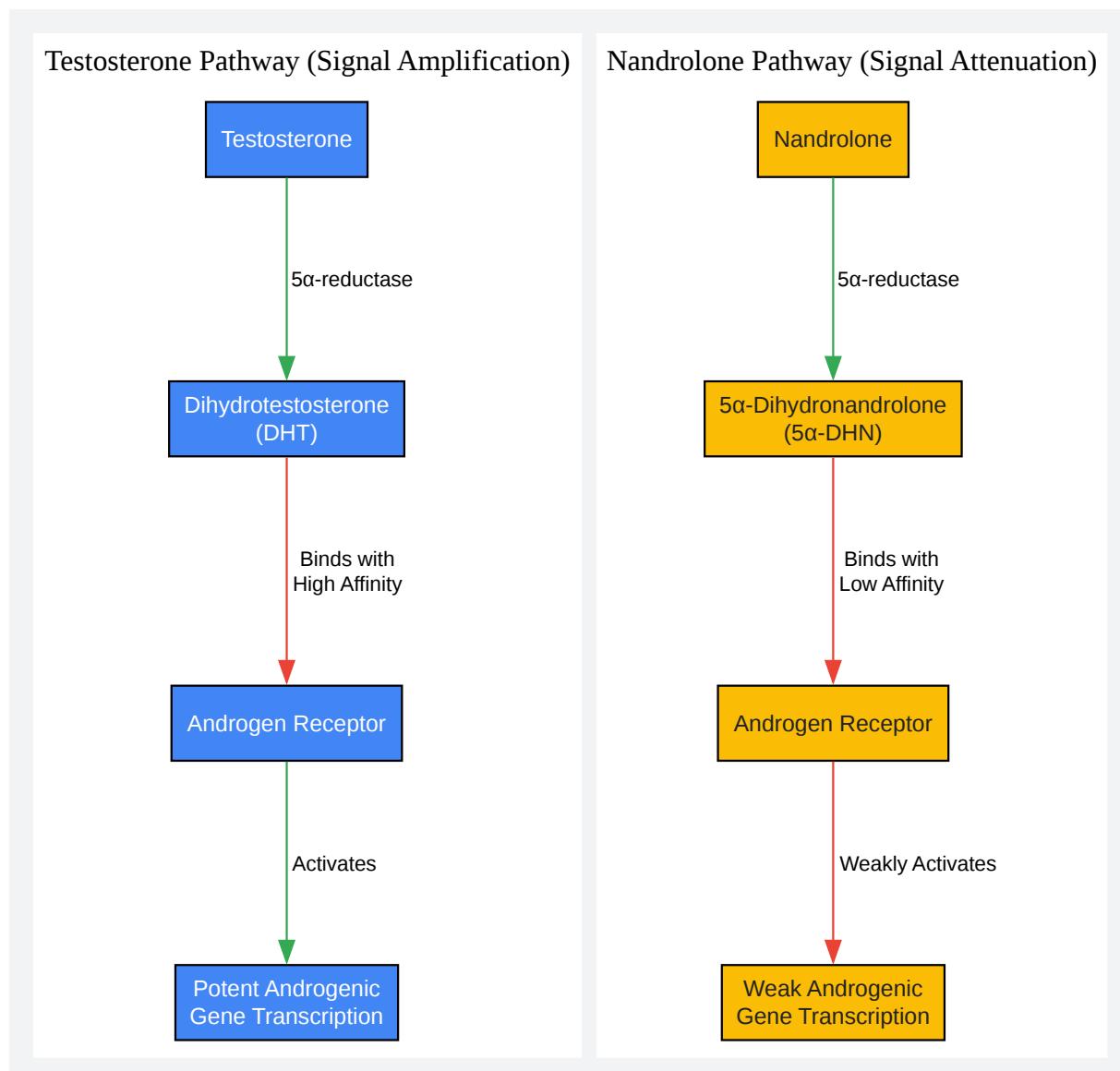
extensively published, studies on similar 5 α -reduced androgens confirm that this flattened profile is a key determinant of receptor interaction and subsequent biological activity.[7]

Biological Activity and Signaling Pathway

The biological significance of 5 α -DHN lies in its comparatively weak androgenic activity relative to its parent compound, nandrolone. This contrasts sharply with the testosterone-to-DHT metabolic pathway, where 5 α -reduction dramatically amplifies androgenic potency.

Enzymatic Formation

5 α -DHN is synthesized from nandrolone by the 5 α -reductase (SRD5A) family of enzymes, which utilize NADPH as a cofactor.[2][6] These enzymes are prominently expressed in "androgenic" tissues such as the prostate, skin, and hair follicles.[1] Therefore, in these tissues, nandrolone is readily converted to 5 α -DHN.


Androgen Receptor Binding

The primary mechanism of action for androgens is binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor.[2] The binding affinity of 5 α -DHN for the AR is considerably lower than that of nandrolone and significantly weaker than that of testosterone and DHT.[1][2] This reduced affinity is the molecular basis for its attenuated androgenic effects.

Compound	Relative Binding Affinity (%) for Androgen Receptor
Dihydrotestosterone (DHT)	100
Nandrolone	92
5 α -Dihydronandrolone (5 α -DHN)	50
Testosterone	38

(Data compiled from studies on human androgen receptors)[2]

This differential metabolism and receptor affinity mean that in tissues rich in 5 α -reductase, nandrolone is effectively metabolized to a weaker androgen, leading to a local inactivation of its androgenic signal.^[1] This is believed to be the primary reason for the favorable anabolic-to-androgenic ratio of nandrolone.^[1]

[Click to download full resolution via product page](#)

Caption: Comparative metabolic pathways of Testosterone and Nandrolone.

Experimental Protocols and Methodologies

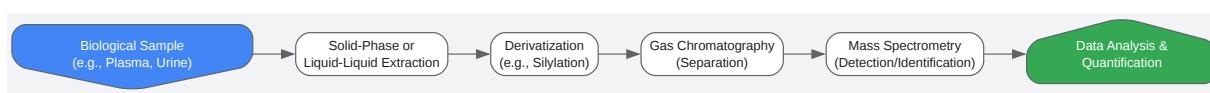
Synthesis

The synthesis of 5 α -Dihydronandrolone from its precursor, nandrolone, primarily involves the stereospecific reduction of the Δ^4 double bond (the double bond between C4 and C5).

General Protocol: Catalytic Hydrogenation

- **Dissolution:** Nandrolone is dissolved in an appropriate solvent such as ethanol or ethyl acetate.
- **Catalyst Addition:** A noble-metal catalyst, typically palladium on carbon (Pd/C), is added to the solution.
- **Hydrogenation:** The mixture is subjected to a hydrogen gas atmosphere (at or above atmospheric pressure) and stirred vigorously. The catalyst facilitates the addition of hydrogen across the C4-C5 double bond. The reaction is typically run at room temperature.
- **Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:** The catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure.
- **Purification:** The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., acetone/petroleum ether), to yield pure 5 α -Dihydronandrolone.[\[8\]](#)

Analysis and Detection


The gold standard for the identification and quantification of 5 α -DHN in biological matrices is chromatography coupled with mass spectrometry.[\[2\]](#)

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS offers high sensitivity and specificity for steroid analysis.[\[2\]](#)

- **Sample Preparation (Extraction):** 5 α -DHN and other steroids are extracted from the biological matrix (e.g., urine, plasma) using liquid-liquid extraction (LLE) or solid-phase

extraction (SPE).

- Derivatization: Due to the low volatility of steroids, a derivatization step is required to make them suitable for GC analysis. This typically involves converting the hydroxyl and keto groups into more volatile trimethylsilyl (TMS) ethers/enols by reacting the extracted sample with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).^[2]
- GC Separation: The derivatized sample is injected into the gas chromatograph. The compounds are vaporized and separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry (MS) Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "molecular fingerprint" that allows for definitive identification and quantification.^[2]

[Click to download full resolution via product page](#)

Caption: General workflow for the GC-MS analysis of 5 α -Dihydronandrolone.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS is an alternative and increasingly popular method that often does not require derivatization, simplifying sample preparation. It offers excellent sensitivity and specificity, particularly when operated in tandem mass spectrometry (MS/MS) mode, which enhances selectivity by monitoring specific fragmentation transitions of the target analyte.

Conclusion

5 α -Dihydronandrolone is a key metabolite in the pharmacology of nandrolone. Its distinct stereochemistry, resulting from the 5 α -reduction of its precursor, leads to a molecule with a significantly lower affinity for the androgen receptor compared to nandrolone and other potent androgens like DHT. This property of metabolic inactivation in androgenic tissues is fundamental to the unique pharmacological profile of nandrolone. A thorough understanding of

its physicochemical properties and the analytical methods for its detection is essential for research in endocrinology, drug metabolism, and sports anti-doping science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5 α -Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 2. 5alpha-Dihydronandrolone | 1434-85-1 | Benchchem [benchchem.com]
- 3. 17beta-Hydroxy-5alpha-estrane-3-one | C18H28O2 | CID 94202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5 α -dihydronandrolone - Wikidata [wikidata.org]
- 5. GSRS [precision.fda.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Conformational analysis of synthetic androgens. IV. 1,2-seco-a-bisnor-5 alpha-androstan-17 beta-ol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Simple and High-Yield Synthesis of 5 α -Dihydrotestosterone (DHT), a Potent Androgen Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties and stereochemistry of 5alpha-Dihydronandrolone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075115#physicochemical-properties-and-stereochemistry-of-5alpha-dihydronandrolone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com